Cas no 2107321-08-2 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester)

Technical Introduction: 1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester is a heterocyclic compound featuring a triazole core with carboxylate functionality. Its structure, incorporating both a triazole and ester group, makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. The ethyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. The presence of the 5-methyltriazole substituent may influence reactivity and stability, offering potential advantages in selective transformations. This compound is of interest for researchers exploring bioactive molecules or metal-organic frameworks due to its bifunctional character and potential chelating properties.
1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester structure
2107321-08-2 structure
Product name:1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester
CAS No:2107321-08-2
MF:C8H10N6O2
MW:222.203999996185
CID:5296101

1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester
    • Inchi: 1S/C8H10N6O2/c1-3-16-8(15)7-6(11-14-12-7)5-4(2)9-13-10-5/h3H2,1-2H3,(H,9,10,13)(H,11,12,14)
    • InChI Key: HQRPOPRNSPSESV-UHFFFAOYSA-N
    • SMILES: N1C(C(OCC)=O)=C(C2C(C)=NNN=2)N=N1

1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-786488-1.0g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2
1g
$1599.0 2023-05-30
Enamine
EN300-786488-0.1g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2
0.1g
$1408.0 2023-05-30
Enamine
EN300-28407161-0.5g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2 95.0%
0.5g
$1536.0 2025-02-22
Enamine
EN300-28407161-1.0g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2 95.0%
1.0g
$1599.0 2025-02-22
Enamine
EN300-786488-0.25g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2
0.25g
$1472.0 2023-05-30
Enamine
EN300-786488-10.0g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2
10g
$6882.0 2023-05-30
Enamine
EN300-28407161-0.1g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2 95.0%
0.1g
$1408.0 2025-02-22
Enamine
EN300-28407161-10.0g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2 95.0%
10.0g
$6882.0 2025-02-22
Enamine
EN300-28407161-0.05g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2 95.0%
0.05g
$1344.0 2025-02-22
Enamine
EN300-786488-5.0g
ethyl 5-(5-methyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2107321-08-2
5g
$4641.0 2023-05-30

Additional information on 1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester

Comprehensive Overview of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester (CAS No. 2107321-08-2)

The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester (CAS No. 2107321-08-2) is a highly specialized triazole-based derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring both a triazole core and an ethyl ester functional group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.

In recent years, the demand for triazole derivatives has surged, driven by their broad-spectrum biological activities. The 1H-1,2,3-Triazole-5-carboxylic acid scaffold is particularly noteworthy for its role in medicinal chemistry, where it serves as a key building block for heterocyclic compounds. The presence of the 5-methyl-2H-1,2,3-triazol-4-yl substituent further enhances its reactivity, enabling the creation of novel derivatives with tailored properties. This compound is also being explored for its potential in crop protection, as triazole derivatives are known to exhibit fungicidal and herbicidal effects.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 1H-1,2,3-Triazole-5-carboxylic acid derivatives?" The answer lies in multi-step organic synthesis, often involving click chemistry techniques to assemble the triazole ring. Another common query is: "How does the ethyl ester group influence the compound's bioavailability?" The ethyl ester moiety is known to improve lipophilicity, which can enhance membrane permeability and overall drug-like properties.

From an industrial perspective, CAS No. 2107321-08-2 is gaining attention as a potential candidate for high-value fine chemicals. Its compatibility with modern green chemistry principles, such as atom economy and reduced waste generation, makes it an attractive option for sustainable manufacturing. Additionally, the compound's stability under various conditions ensures its suitability for long-term storage and transportation, addressing another common concern among manufacturers.

In the context of AI-driven drug discovery, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester has been flagged as a promising scaffold for virtual screening. Computational models predict high binding affinity for several enzyme targets, particularly those involved in infectious diseases. This aligns with the growing trend of integrating machine learning into pharmaceutical R&D, where compounds like this are prioritized for experimental validation.

Environmental considerations are also paramount, and researchers are investigating the biodegradability of this compound. Early studies suggest that the triazole ring is relatively resistant to microbial degradation, but modifications to the ethyl ester group could improve its environmental profile. This is particularly relevant given the increasing regulatory focus on eco-friendly chemicals.

In summary, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(5-methyl-2H-1,2,3-triazol-4-yl)-, ethyl ester (CAS No. 2107321-08-2) represents a fascinating intersection of medicinal chemistry, agrochemical innovation, and sustainable synthesis. Its multifaceted applications and compatibility with cutting-edge technologies position it as a compound of significant interest for both academic and industrial researchers.

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